molecular formula C17H14N2OS B2439523 N-(2-(thiophen-3-yl)benzyl)nicotinamide CAS No. 1798040-53-5

N-(2-(thiophen-3-yl)benzyl)nicotinamide

Cat. No.: B2439523
CAS No.: 1798040-53-5
M. Wt: 294.37
InChI Key: HIVKPUNMYNYHFI-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)benzyl)nicotinamide is a compound that combines the structural features of nicotinamide and thiophene. Nicotinamide is a form of vitamin B3, while thiophene is a sulfur-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-(2-(thiophen-3-yl)benzyl)nicotinamide is a chemical compound that has gained significant attention in the fields of drug discovery and chemical biology. It has been found to exhibit excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . Therefore, its primary targets are likely to be the biological pathways in these fungi that are essential for their growth and survival.

Result of Action

This compound has been found to exhibit excellent fungicidal activities against cucumber downy mildew . The compound’s action results in the death of the fungi, thereby controlling the spread of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)nicotinamide typically involves the reaction of nicotinic acid with thiophene derivatives. One common method is the splicing of the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted nicotinamide derivatives.

Scientific Research Applications

N-(2-(thiophen-3-yl)benzyl)nicotinamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotinamide derivatives and thiophene-containing molecules. Examples include:

  • N-(thiophen-2-yl)nicotinamide
  • N-(thiophen-3-yl)nicotinamide

Uniqueness

N-(2-(thiophen-3-yl)benzyl)nicotinamide is unique due to its specific structural combination of nicotinamide and thiophene. This unique structure may confer distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(14-5-3-8-18-10-14)19-11-13-4-1-2-6-16(13)15-7-9-21-12-15/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVKPUNMYNYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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